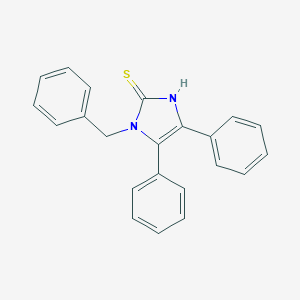

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

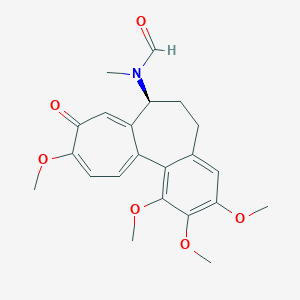

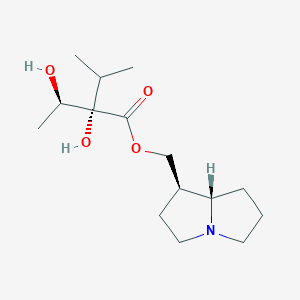

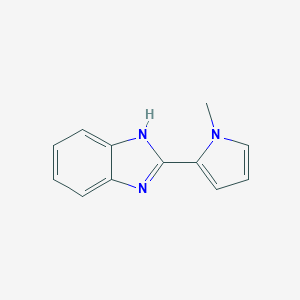

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol is a chemical compound that belongs to the imidazole family, characterized by a five-membered ring containing two nitrogen atoms at nonadjacent positions. Its structure is further modified with benzyl and phenyl groups, enhancing its chemical properties and making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol derivatives involves a one-pot synthesis approach, combining N-arylation and C–N bond formation processes. This method typically starts from N-phenylbenzimidamides and iodobenzenes or bromobenzenes, utilizing a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation (Sun, Chen, & Bao, 2014).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol has been characterized through various spectroscopic methods, including IR, 1H-NMR, and mass spectrometry, which provide insights into the bond lengths, angles, and overall geometry of the compound. X-ray crystallography has also been employed to elucidate the detailed structural parameters of similar imidazole derivatives (Bhalla, Helliwell, & Garner, 1997).

Chemical Reactions and Properties

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol and its derivatives engage in various chemical reactions, including oxidation and reduction processes. The electrochemical properties, such as oxidation and reduction potentials, have been determined, revealing the compound's reactivity and stability under different conditions (Po, Shariff, Masse, Freeman, & Keindl-yu, 1991).

Applications De Recherche Scientifique

Thermodynamic and Electrochemical Properties

Research on imidazole-2-thiols, including 4,5-diphenyl derivatives, has provided insights into their oxidation and reduction potentials, highlighting the impact of substituents on these properties. Studies have shown that these compounds exhibit specific thermodynamic and electrochemical behaviors, which could be relevant for applications in electrochemistry and materials science (H. N. Po et al., 1991).

Synthesis and Biological Activities

Several studies have focused on the synthesis of 1-benzyl-4,5-diphenyl-1H-imidazole derivatives and their biological activities. These compounds have been investigated for their potential analgesic, anti-inflammatory, antiepileptic, and anthelmintic properties. The synthesis methods often involve multicomponent reactions, and the biological activities are evaluated using various pharmacological models, demonstrating moderate to good efficacy in some cases (O. Uçucu et al., 2001), (A. Puratchikody et al., 2005).

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole derivatives, including those related to 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol, has demonstrated their effectiveness in protecting metals against corrosion in acidic environments. These findings suggest potential applications in material preservation and the development of corrosion inhibitors (P. Ammal et al., 2018).

Antimicrobial and Antimalarial Activities

Some derivatives of 1-benzyl-4,5-diphenyl-1H-imidazole have been synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds have shown promising results against specific bacterial strains and Plasmodium falciparum, the parasite responsible for malaria. The research includes synthesis techniques, characterization, and activity assays, highlighting the potential of these compounds in medicinal chemistry and drug development (S. Khanage et al., 2020), (Ika Septiana et al., 2021).

Eco-friendly Synthesis

Studies on the eco-friendly synthesis of 1-benzyl-4,5-diphenyl-1H-imidazole derivatives have been conducted, focusing on solvent-free or water-mediated reactions. These methods aim to reduce the environmental impact of chemical syntheses while efficiently producing target compounds. The findings support the advancement of green chemistry practices in the synthesis of imidazole derivatives (D. MaGee et al., 2013).

Propriétés

IUPAC Name |

3-benzyl-4,5-diphenyl-1H-imidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2S/c25-22-23-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)24(22)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUSHJCAUFUUTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(NC2=S)C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80395840 |

Source

|

| Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |

CAS RN |

15061-34-4 |

Source

|

| Record name | 1-benzyl-4,5-diphenyl-1H-imidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80395840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[p-(Dimethylamino)phenyl]lithium](/img/structure/B78415.png)